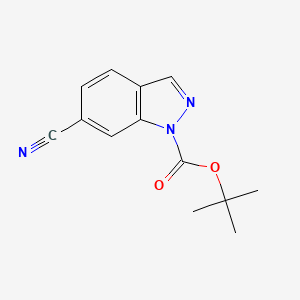
tert-Butyl 6-cyano-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-cyano-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
The synthesis of tert-Butyl 6-cyano-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, to form the indazole ring . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents like oxygen . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-cyano-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-cyano-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 6-cyano-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in cell growth and survival .
Comparison with Similar Compounds
tert-Butyl 6-cyano-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
- tert-Butyl 6-amino-1H-indazole-1-carboxylate
- tert-Butyl 1-indolecarboxylate
These compounds share similar structural motifs but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Biological Activity
Tert-butyl 6-cyano-1H-indazole-1-carboxylate is a notable member of the indazole family, recognized for its diverse biological activities. This compound features a tert-butyl group, a cyano group at the 6-position, and a carboxylate moiety, making it a valuable candidate in medicinal chemistry. Various studies have highlighted its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthesis Methods:
The synthesis typically involves cyclization reactions of appropriate precursors. Common methods include:
- Copper-catalyzed cyclization: This method facilitates the formation of the indazole ring structure.
- Substitution reactions: These introduce the cyano and carboxylate groups.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Studies have shown that this compound acts as an anticancer agent by inhibiting key enzymes and receptors regulating cell growth and survival. Notably, it has been linked to the inhibition of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cancer progression.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties in various models. For instance, it significantly reduces levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells, indicating its potential as an anti-inflammatory therapeutic agent .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be beneficial in treating infections caused by resistant pathogens.
Comparative Analysis with Similar Compounds
To understand its biological activity better, a comparative analysis with similar compounds is essential. The following table summarizes key structural features and similarity indices:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| tert-Butyl 6-amino-1H-indazole-1-carboxylate | Amino group at the 6-position | 0.98 |
| tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate | Hydroxy group at the 6-position | 0.91 |
| tert-Butyl 3-amino-1H-indazole-1-carboxylate | Amino group at the 3-position | 0.90 |
| tert-Butyl 6-bromo-1H-indazole-1-carboxylate | Bromo group at the 6-position | 0.88 |
| tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate | Methyl groups and dicarboxylate structure | 0.88 |
These compounds share similar structural motifs but differ in functional groups, leading to variations in their pharmacological profiles.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Inhibition of PI3Kδ : A study demonstrated that this compound effectively inhibits PI3Kδ, which is crucial for cancer cell survival and proliferation .
- Cytotoxicity Assessment : In vitro assays showed that at concentrations up to 10 µM, this compound does not significantly decrease cell viability in mouse hippocampal neuronal cells (HT-22) or microglial cells (BV-2), indicating a favorable safety profile .
- Anti-inflammatory Effects : The compound was found to significantly reduce NO levels at low concentrations (1 µM), showcasing its potential for treating inflammatory conditions .
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
tert-butyl 6-cyanoindazole-1-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,1-3H3 |
InChI Key |
ZWGFIBZNRWWYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C#N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















